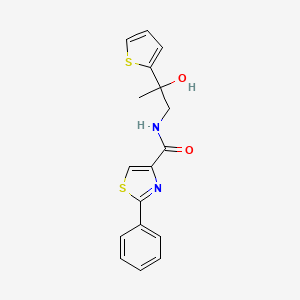

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEBHZMULDWJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a substitution reaction. The final step often involves the addition of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxy group in the propyl chain and electron-deficient positions on the thiazole ring serve as primary sites for substitution.

Example : Treatment with thionyl chloride yields N-(2-chloro-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide, a precursor for further alkylation.

Oxidation Reactions

The thiophene ring and hydroxy group are susceptible to oxidation under controlled conditions.

| Oxidation Target | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Thiophene ring | H₂O₂ or m-CPBA in CH₂Cl₂ | Thiophene sulfoxide or sulfone | Sulfone formation requires excess oxidant. |

| Hydroxy group (propyl) | CrO₃, KMnO₄ (acidic conditions) | Ketone derivative | Steric hindrance from thiophene may limit yield. |

Research Insight : Oxidation of the thiophene moiety to sulfone enhances electrophilicity, facilitating subsequent nucleophilic attacks.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Synthetic Utility : Hydrolysis products serve as intermediates for synthesizing esters or new amides .

Condensation Reactions

The hydroxy group participates in esterification or etherification:

Example : Reaction with acetyl chloride forms N-(2-acetoxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide, a prodrug candidate.

Reduction Reactions

While the compound lacks reducible groups like nitro, selective reductions are possible:

| Target | Reagents/Conditions | Products | Challenges |

|---|---|---|---|

| Thiazole ring | H₂, Pd/C (high pressure) | Partially saturated thiazoline | Over-reduction to thiazolidine is common. |

| Ketone (if oxidized) | NaBH₄, LiAlH₄ | Secondary alcohol | Requires prior oxidation of –OH to ketone. |

Complex Formation

The carboxamide and thiophene groups act as ligands for metal ions:

| Metal Ion | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu²⁺, Fe³⁺ | Ethanol/water, pH 6–7 | Octahedral or square planar complexes | Enhanced stability with nitrogen-sulfur donors . |

Application : Metal complexes show improved antibacterial activity in vitro compared to the parent compound .

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Research Implications and Limitations

- Computational Insights : The Colle-Salvetti correlation-energy formula () and SHELX crystallography tools () could refine the target’s electronic structure and crystal packing analysis, respectively .

- Knowledge Gaps: Direct experimental data (e.g., XRD, bioassays) for the target compound are absent in the provided evidence, necessitating further study.

Actividad Biológica

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula

- Molecular Formula: CHNOS

Structural Characteristics

The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the thiophenyl group enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide. For instance, a series of 2-phenylthiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the compound's activity against three human cancer cell lines: T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The results indicated that:

- IC50 Values: The compound exhibited IC50 values less than 10 μg/mL across all tested cell lines, suggesting potent anticancer properties .

| Cell Line | IC50 (μg/mL) |

|---|---|

| T47D | <10 |

| Caco-2 | <10 |

| HT-29 | <10 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide demonstrated effective inhibition against various bacterial strains, outperforming traditional antibiotics like ampicillin.

The compound's antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This dual-targeting mechanism enhances its efficacy against resistant strains .

Interaction with Biological Targets

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide is primarily mediated through:

- Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and bacterial growth.

- Receptor Modulation: Potential interaction with cellular receptors involved in signaling pathways related to inflammation and apoptosis.

Research Findings

Studies have shown that modifications in the thiazole structure can significantly influence the biological activity. For example, substituents at specific positions on the phenyl or thiazole rings can enhance potency against cancer cells or bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide, and how is its purity validated?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, such as coupling between thiazole-4-carboxylic acid derivatives and amine precursors. For example, analogous compounds (e.g., compound 69 in ) were synthesized using carbodiimide-mediated amidation, yielding products after purification via column chromatography (hexane/ethyl acetate). Purity is validated using HPLC (>98% purity) and structural confirmation via -NMR and ESI-MS .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- -NMR and -NMR to confirm proton and carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm and thiazole carbons at ~160 ppm).

- ESI-MS for molecular ion verification (e.g., [M+H] peaks matching calculated masses).

- IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most suitable?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) are used to compute HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. For instance, demonstrates that inclusion of exact exchange terms improves accuracy in thermochemical predictions, which can guide reactivity studies for this thiazole-thiophene hybrid .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Discrepancies in IC values or efficacy (e.g., antitumor vs. antimicrobial activity) may arise from assay conditions (e.g., cell line variability). To address this:

- Replicate studies under standardized conditions (e.g., ’s protocols for purity validation).

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to cross-validate results.

- Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing thiophene with furan) to isolate critical pharmacophores .

Q. How can solubility challenges for in vivo studies be methodologically addressed?

- Methodological Answer : Poor aqueous solubility (common in thiazole derivatives) is tackled via:

- Salt formation (e.g., hydrochloride salts).

- Co-solvent systems (e.g., DMSO/PEG 400).

- Nanoformulation (liposomes or micelles), as suggested by solubility data gaps in .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like kinase enzymes (e.g., EGFR) using AutoDock Vina.

- Enzyme inhibition assays : Measure IC values against purified enzymes (e.g., acetylcholinesterase in ).

- Metabolic stability studies : Use liver microsomes to assess cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.